molecular formula C25H28O6 B1254928 Exiguaflavanone A

Exiguaflavanone A

Cat. No. B1254928
M. Wt: 424.5 g/mol
InChI Key: FPUREMWTZVLZBZ-QRQCRPRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exiguaflavanone A is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 2' and 6' and a lavandulyl group at position 8. Isolated from Sophora exigua and Artemisia indica, it exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It derives from a (2S)-flavanone.

Scientific Research Applications

Isolation and Structural Analysis

Exiguaflavanone A, a novel flavanone with a lavandulyl residue, was first isolated from the roots of Sophora exigua. Its structure was determined through 2D NMR spectral analysis (Ruangrungsi et al., 1992).

Antibacterial Activity

Exiguaflavanone A demonstrates potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA). This compound has been studied for its potential as a phytotherapeutic agent for MRSA infections, offering an alternative to conventional antibiotics (Iinuma et al., 1994), (Tsuchiya et al., 1997).

Potential in Phytotherapy

Further studies on Exiguaflavanone A have explored its use in phytotherapy, especially in the treatment of bacterial infections like MRSA. Its efficacy in inhibiting bacterial growth and its potential synergistic effects with other antibiotics have been a significant focus of research (Sato et al., 1995).

Impact on Membrane Fluidity

Research has also delved into the mechanisms of action of Exiguaflavanone A, particularly its effect on membrane fluidity. This exploration contributes to understanding the pharmacological action of Exiguaflavanone A at the cellular level (Tsuchiya & Iinuma, 2000).

Antibacterial Effects on Oral Bacteria

Exiguaflavanone A has also been found to inhibit the growth of oral bacteria, including primary cariogenic mutans streptococci, making it a potential candidate for preventing oral infections (Tsuchiya et al., 1994).

properties

Product Name

Exiguaflavanone A

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)8-9-15(14(3)4)10-16-19(28)11-20(29)24-21(30)12-22(31-25(16)24)23-17(26)6-5-7-18(23)27/h5-8,11,15,22,26-29H,3,9-10,12H2,1-2,4H3/t15-,22+/m1/s1

InChI Key

FPUREMWTZVLZBZ-QRQCRPRQSA-N

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=CC=C3O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=CC=C3O)O)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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